molecular formula C9H13BFNO2 B14088927 (6-(tert-Butyl)-4-fluoropyridin-3-yl)boronic acid

(6-(tert-Butyl)-4-fluoropyridin-3-yl)boronic acid

Cat. No.: B14088927
M. Wt: 197.02 g/mol
InChI Key: PMNKIKAPDFPTAV-UHFFFAOYSA-N
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Description

(6-(tert-Butyl)-4-fluoropyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a tert-butyl group at the 6-position and a fluorine atom at the 4-position, along with a boronic acid functional group at the 3-position. These structural elements contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(tert-Butyl)-4-fluoropyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (6-(tert-Butyl)-4-fluoropyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Although less common, the pyridine ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Catalytic hydrogenation or metal hydrides may be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium or other transition metal catalysts.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, (6-(tert-Butyl)-4-fluoropyridin-3-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and materials .

Biology and Medicine: This compound can be used in the development of biologically active molecules. Boronic acids are known to interact with enzymes and receptors, making them useful in the design of enzyme inhibitors and other therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of (6-(tert-Butyl)-4-fluoropyridin-3-yl)boronic acid primarily involves its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use in various chemical reactions and biological interactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

    (6-(tert-Butyl)pyridin-3-yl)boronic acid: Lacks the fluorine atom, which can affect its reactivity and interactions.

    (4-Fluoropyridin-3-yl)boronic acid: Lacks the tert-butyl group, which can influence its steric properties and solubility.

    (6-(tert-Butyl)-4-methylpyridin-3-yl)boronic acid: Substitutes a methyl group for the fluorine atom, altering its electronic properties.

Uniqueness: The presence of both the tert-butyl group and the fluorine atom in (6-(tert-Butyl)-4-fluoropyridin-3-yl)boronic acid makes it unique. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The fluorine atom can affect the electronic properties of the pyridine ring, potentially enhancing its interactions with other molecules and increasing its stability .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13BFNO2

Molecular Weight

197.02 g/mol

IUPAC Name

(6-tert-butyl-4-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C9H13BFNO2/c1-9(2,3)8-4-7(11)6(5-12-8)10(13)14/h4-5,13-14H,1-3H3

InChI Key

PMNKIKAPDFPTAV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)C(C)(C)C)(O)O

Origin of Product

United States

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